molecular formula C14H12ClNO2 B14162751 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid CAS No. 898128-45-5

2-[(4-Chloro-3-methylphenyl)amino]benzoic acid

Cat. No.: B14162751
CAS No.: 898128-45-5
M. Wt: 261.70 g/mol
InChI Key: QDNMBJXNLJFNHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid typically starts from 2-amino-3-methylbenzoic acid. The reaction involves the use of N-chlorosuccinimide in dimethylformamide (DMF) as a solvent, which introduces a chlorine atom at the para position relative to the amino group . This reaction is highly regioselective due to the strong electron-donating nature of the amino group, which directs the chlorination to the para position.

Industrial Production Methods

Industrial production of tolfenamic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-3-methylphenyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

    Amidation: Amines and coupling agents such as EDCI or DCC.

Major Products

The major products formed from these reactions include various substituted benzoic acid derivatives, esters, and amides, which can have different pharmacological properties and applications.

Scientific Research Applications

2-[(4-Chloro-3-methylphenyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. By inhibiting COX, the compound reduces the formation of prostaglandins, thereby alleviating pain and inflammation . Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .

Comparison with Similar Compounds

Similar Compounds

  • Mefenamic Acid
  • Flufenamic Acid
  • Niflumic Acid

Uniqueness

Compared to other fenamates, 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct pharmacological properties. Its ability to inhibit the growth of certain cancer cells sets it apart from other similar compounds .

Properties

CAS No.

898128-45-5

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-(4-chloro-3-methylanilino)benzoic acid

InChI

InChI=1S/C14H12ClNO2/c1-9-8-10(6-7-12(9)15)16-13-5-3-2-4-11(13)14(17)18/h2-8,16H,1H3,(H,17,18)

InChI Key

QDNMBJXNLJFNHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=CC=CC=C2C(=O)O)Cl

Origin of Product

United States

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